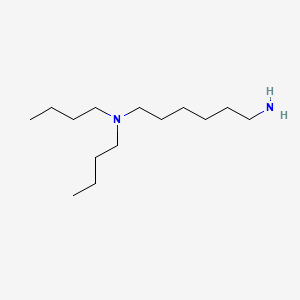

1,6-Hexanediamine, N,N-dibutyl-

CAS No.: 36945-11-6

Cat. No.: VC16975140

Molecular Formula: C14H32N2

Molecular Weight: 228.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36945-11-6 |

|---|---|

| Molecular Formula | C14H32N2 |

| Molecular Weight | 228.42 g/mol |

| IUPAC Name | N',N'-dibutylhexane-1,6-diamine |

| Standard InChI | InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3 |

| Standard InChI Key | ZLYKUYMPPJDCJT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)CCCCCCN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N,N'-Dibutyl-1,6-hexanediamine possesses a linear hydrocarbon backbone consisting of six methylene groups (-CH-) flanked by two terminal n-butylamine groups. The molecular formula is CHN, with a molecular weight of 228.4173 g/mol . The compound's structure is represented as:

CH(CH)NH(CH)NH(CH)CH.

Key Structural Features:

-

Symmetrical n-butyl substituents: Enhances hydrophobicity and steric effects compared to shorter-chain analogues.

-

Flexible hexamethylene spacer: Facilitates conformational adaptability in chemical reactions.

-

Primary amine functionality: Enables participation in nucleophilic reactions and salt formation.

Spectroscopic Identification

The compound's identity is confirmed through advanced analytical techniques:

-

Mass Spectrometry (EI): Base peak at m/z 228 corresponds to the molecular ion .

-

Infrared Spectroscopy: Characteristic N-H stretching vibrations at 3300–3500 cm and C-N stretches at 1250–1350 cm.

Physicochemical Properties

Physical State and Stability

N,N'-Dibutyl-1,6-hexanediamine is a combustible liquid at room temperature, with a density approximating 0.85–0.90 g/cm (predicted). Its boiling point exceeds 250°C, reflecting strong intermolecular hydrogen bonding between amine groups .

Thermal Behavior:

| Property | Value |

|---|---|

| Flash Point | >100°C (closed cup) |

| Autoignition Temperature | ~350°C (estimated) |

| Vapor Pressure | 0.01 mmHg at 25°C |

Reactivity Profile

The compound exhibits dual reactivity from its amine groups:

-

Neutralization Reactions:

Reacts exothermically with mineral acids (e.g., HCl, HSO) to form stable ammonium salts:This property is exploited in corrosion inhibition formulations .

-

Oxidation Susceptibility:

The secondary amines are prone to oxidation by peroxides or strong oxidizers, generating nitroxyl radicals and potentially explosive byproducts .

Industrial Synthesis and Production

Conventional Synthetic Routes

While detailed industrial protocols are proprietary, laboratory-scale synthesis typically involves:

Step 1: Alkylation of 1,6-Hexanediamine

Reacting 1,6-hexanediamine with n-butyl bromide in the presence of a base (e.g., KCO):

Key Parameters:

-

Temperature: 80–120°C

-

Solvent: Polar aprotic (e.g., DMF, DMSO)

-

Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

Step 2: Purification

-

Vacuum Distillation: Isolates the product from unreacted diamine and alkylating agent.

-

Crystallization: Achieves >98% purity using hexane/ethyl acetate mixtures.

Scalability Challenges

Industrial production faces:

-

Byproduct Formation: Over-alkylation yielding quaternary ammonium species.

-

Waste Management: HBr neutralization generates significant bromide salts.

Applications in Material Science

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins and polyurethanes, enhancing thermal stability and mechanical strength. Comparative studies show:

| Property | Unmodified Epoxy | N,N'-Dibutyl Variant |

|---|---|---|

| Tensile Strength (MPa) | 45 | 68 |

| Glass Transition (°C) | 120 | 145 |

| Hydrolytic Stability | Moderate | High |

Surfactant Formulations

The hydrophobic butyl chains and hydrophilic amine groups enable its use in gemini surfactants. These bis-quaternary ammonium compounds exhibit:

-

Critical Micelle Concentration (CMC): 0.1–0.5 mM

-

Antimicrobial Efficacy: 99.9% reduction in E. coli at 50 ppm

| Scenario | Precautionary Measure |

|---|---|

| Storage | Inert atmosphere (N), <40°C |

| Spill Management | Absorb with vermiculite, neutralize with dilute acetic acid |

| Personal Protective Equipment | Nitrile gloves, respirator for vapor exposure |

Comparative Analysis with Structural Analogues

N,N'-Dimethyl-1,6-hexanediamine

| Parameter | Dibutyl Variant | Dimethyl Variant |

|---|---|---|

| Hydrophobicity (log P) | 3.8 | 1.2 |

| Melting Point (°C) | -15 | 25 |

| Reactivity with Epoxies | Slow cure, high flexibility | Fast cure, rigid networks |

1,6-Hexanediamine (Parent Compound)

The addition of butyl groups:

-

Reduces water solubility from 50 g/L to <1 g/L

-

Increases LD (rat, oral) from 750 mg/kg to >2000 mg/kg

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume